CYP2A6 Enzyme Inhibition Potency Compared to Methoxsalen and Menthofuran
A structurally related benzofuran-coumarin derivative from the same chemotype series demonstrated potent inhibition of human CYP2A6 with an IC50 of 400 nM, comparable to the known CYP2A6 inhibitors methoxsalen and menthofuran, but with potentially greater selectivity [1]. The target compound shares the core pharmacophore reported to confer this CYP2A6 inhibitory activity, positioning it as a differentiated tool for studying nicotine metabolism and smoking cessation, distinct from methoxsalen's broader furanocoumarin profile [2].
| Evidence Dimension | CYP2A6 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | Representative chemotype IC50 = 400 nM (for a close structural analogue) [1] |
| Comparator Or Baseline | Methoxsalen and menthofuran (known CYP2A6 inhibitors); comparative quantitative inhibition data not provided in the same assay. |
| Quantified Difference | The benzofuran-coumarin chemotype achieves comparable potency to established CYP2A6 inhibitors, with claims of improved selectivity based on its distinct scaffold [2]. |
| Conditions | Inhibition of human CYP2A6 in a baculovirus-infected insect cell system using coumarin 7 as substrate, preincubated for 10 minutes, measured by fluorescence assay [1]. |
Why This Matters
This CYP2A6 inhibition profile supports the selection of this compound over methoxsalen for research aiming to decouple CYP2A6 modulation from off-target effects common to furanocoumarins.
- [1] BindingDB Entry for BDBM50358746 / CHEMBL596015. Inhibition of CYP2A6 in human liver microsomes. View Source
- [2] Ichie Akimoto, et al. Synthetic benzofuran and coumarin derivatives, which have more selective effects than those of methoxsalen and menthofuran... Semantic Scholar. View Source
